molecular formula C10H9BrN2O2S B13187154 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid

2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid

Katalognummer: B13187154
Molekulargewicht: 301.16 g/mol
InChI-Schlüssel: SJVPNZYDGXQBQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid ( 2059950-14-8) is a high-value chemical building block for pharmaceutical research and medicinal chemistry . With a molecular formula of C10H9BrN2O2S and a molecular weight of 301.16, this compound features a fused [1,2]thiazolo[5,4-b]pyridine core structure, a privileged scaffold in drug discovery . The reactive bromo and acetic acid functional groups make it a versatile intermediate for further synthetic elaboration, enabling its use in the synthesis of more complex target molecules. Compounds based on the thiazole core, such as this one, are extensively studied for their diverse biological profiles, which can include antimicrobial and antitumor activities . The exocyclic acetic acid moiety allows for the creation of amide conjugates or serves as a point for further functionalization, supporting its application in the development of novel bioactive agents. This product is strictly For Research Use Only and is supplied with comprehensive analytical data to ensure quality and consistency in your experiments. Handle with care; refer to the Safety Data Sheet for detailed hazard information .

Eigenschaften

Molekularformel

C10H9BrN2O2S

Molekulargewicht

301.16 g/mol

IUPAC-Name

2-(3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl)acetic acid

InChI

InChI=1S/C10H9BrN2O2S/c1-4-6(3-7(14)15)5(2)12-10-8(4)9(11)13-16-10/h3H2,1-2H3,(H,14,15)

InChI-Schlüssel

SJVPNZYDGXQBQH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC2=C1C(=NS2)Br)C)CC(=O)O

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid represents a novel structure within the thiazolo-pyridine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid can be represented as follows:

  • IUPAC Name : 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid
  • Molecular Formula : C11H10BrN2O2S
  • Molecular Weight : 300.18 g/mol

The presence of bromine and the thiazolo-pyridine moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo-pyridine derivatives. The compound has shown significant activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis (Gram-positive)8.0 µg/mL
Staphylococcus aureus (Gram-positive)16.0 µg/mL
Escherichia coli (Gram-negative)32.0 µg/mL
Pseudomonas aeruginosa (Gram-negative)64.0 µg/mL

These findings suggest that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans20.0 µg/mL
Aspergillus niger50.0 µg/mL

These results indicate that the compound may serve as a potential antifungal agent .

The biological activity of 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid is believed to be mediated through the inhibition of key enzymatic pathways in microorganisms. The thiazole ring may interact with specific receptors or enzymes involved in cell wall synthesis or metabolic pathways critical for microbial survival.

Study on Antimicrobial Efficacy

A study published in MDPI examined a series of thiazolo-pyridine derivatives for their antimicrobial efficacy. The results indicated that modifications in the thiazole and pyridine rings significantly influenced antimicrobial potency. The compound was among those that displayed promising activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship (SAR) of thiazolo-pyridine derivatives revealed that the presence of halogen substituents (like bromine) enhances biological activity by increasing lipophilicity and facilitating membrane penetration . This insight supports the design of more potent derivatives based on the structure of 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Modifications

Compound Name Core Structure Substituents Key Differences Reference
2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid Thiazolo[5,4-b]pyridine 3-Bromo, 4,6-dimethyl, acetic acid at C5 Benchmark compound -
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide Thiazolo[5,4-b]pyridine 5-Bromo, acetamide at C2 Acetamide vs. acetic acid; substituent positions
2-(4-Bromo-6-methylpyridin-2-yl)acetic acid Pyridine 4-Bromo, 6-methyl, acetic acid at C2 Pyridine core vs. thiazolo-pyridine hybrid
Spirothiazolo[4,5-b]pyridine derivatives (e.g., 93) Spiro-thiazolo[4,5-b]pyridine 4-Aminophenyl, cyano, argio groups, acetic acid at C4 Spirocyclic architecture; additional rings
4-Morpholinyl-substituted thiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine 2-Pyridyl, 4-morpholinyl Morpholine substituent; lacks acetic acid

Key Observations :

  • Functional Group Variations : Replacement of acetic acid with acetamide (e.g., N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide) reduces polarity and may alter target binding .
  • Spiro Derivatives : Compounds like 93 incorporate spirocyclic systems, enhancing conformational rigidity and selectivity for anticancer targets .

Key Observations :

  • Anticancer Activity: Spirothiazolo[4,5-b]pyridines (e.g., 93) exhibit potent activity against breast and liver carcinoma cells, with selectivity over normal cells . The target compound’s bromine and methyl groups may similarly enhance tumor cell penetration.
  • Enzyme Inhibition: Morpholinyl-substituted thiazolo[5,4-b]pyridines show nanomolar potency against PI3K, a key target in oncology . The acetic acid group in the target compound could modulate kinase binding through hydrogen bonding.

Key Observations :

  • Solubility: The acetic acid moiety in the target compound improves aqueous solubility compared to non-polar derivatives (e.g., morpholinyl analogues) .
  • Synthesis : Bromine in acetic acid is a common reagent for cyclization and functionalization in thiazolo-pyridine synthesis .

Vorbereitungsmethoden

Formation of the Thiazolo[5,4-b]pyridine Core

The core is typically synthesized via cyclization reactions involving precursors such as substituted aminopyridines and thioamide or thiol derivatives. Literature suggests that reacting an amine derivative with a suitable activated intermediate (e.g., acid halides or esters) under basic conditions can form the fused heterocycle.

Typical conditions:

  • Use of bases like triethylamine or di-isopropylethylamine,
  • Solvents such as dimethylacetamide, tetrahydrofuran, or dichloromethane,
  • Temperature control between 0°C and 40°C to optimize yields and selectivity.

Bromination at the 3-Position

Selective bromination is achieved using brominating agents (e.g., N-bromosuccinimide or elemental bromine) under controlled conditions to avoid multiple substitutions. The presence of electron-donating methyl groups at 4 and 6 positions directs bromination regioselectively to the 3-position on the thiazolopyridine ring.

Methylation at 4 and 6 Positions

Methyl groups are introduced either via methylated starting materials or by methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate on the intermediate heterocyclic scaffold before or after cyclization.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 5-position is commonly introduced through amide coupling or nucleophilic substitution reactions involving activated derivatives of acetic acid (e.g., acid chlorides, pentafluorophenyl esters) reacting with amine-functionalized intermediates.

Detailed Preparation Method from Patent Literature

According to patent WO2009147431A1, which covers the synthesis of thiazolo[5,4-b]pyridine derivatives including substituted analogs:

  • Step 1: React an amine precursor (e.g., 5-amino-4,6-dimethylpyridine derivative) with an activated acetic acid derivative (e.g., acid chloride or pentafluorophenyl ester) in the presence of a base such as triethylamine.
  • Step 2: Cyclize the intermediate under mild conditions (0–40°C) in solvents like dimethylformamide or tetrahydrofuran to form the fused thiazolopyridine ring.
  • Step 3: Perform selective bromination at the 3-position using N-bromosuccinimide under controlled temperature to avoid overbromination.
  • Step 4: Isolate the product and purify by crystallization or chromatography.

Reaction conditions summary table:

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
1 Amine + Acid chloride (or active ester) + base DMF, THF, or DCM 0 to 40 Base: triethylamine or DIPEA
2 Cyclization Same as above 0 to 40 Mild conditions to favor ring closure
3 Bromination with N-bromosuccinimide DCM or similar 0 to 25 Controlled to avoid polybromination
4 Purification Crystallization, chromatography Ambient Yields typically 60–85%

Alternative Synthetic Routes and Research Findings

Nucleophilic Substitution and Amide Coupling

Amide coupling reactions using carbodiimide-based reagents (e.g., EDC-HCl, HOBt) have been employed to attach acetic acid derivatives to heterocyclic amines with high yields and purity. These methods are compatible with sensitive functional groups and allow for the preparation of pharmaceutically relevant derivatives.

Analytical and Characterization Data

The synthesized compound is characterized by:

  • Nuclear Magnetic Resonance (NMR): Chemical shifts consistent with aromatic protons, methyl groups, and acetic acid methylene protons.
  • Mass Spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight, confirming bromine presence by isotopic pattern.
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content matching calculated values within ±0.2%.
  • Melting Point: Sharp melting point indicating purity.

Example data from related thiazolopyridine derivatives:

Property Observed Value Reference
^1H NMR (ppm) Aromatic: 7.0–8.5; CH2 (acetic acid): ~3.5; CH3: ~2.0
MS (m/z) Molecular ion peak with Br isotopic pattern
Melting point (°C) 210–220
Elemental Analysis C, H, N, S within ±0.2%

Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Amine + Activated Acetic Acid Derivative Coupling + Cyclization + Bromination Stepwise, mild conditions, selective bromination High regioselectivity, good yields Multi-step, requires careful control
Multi-component Condensation (Microwave-assisted) Rapid synthesis, one-pot, catalytic acetic acid Time-efficient, scalable May require optimization for target compound
Nucleophilic Substitution + Amide Coupling High purity, adaptable to various substituents Compatible with sensitive groups Requires intermediate synthesis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.